This compound can be classified as an imidazole derivative due to the presence of the imidazole ring, which is commonly associated with various biological activities, including antifungal and anticancer properties. Its structural features suggest potential interactions with biological targets, influencing enzyme activity or receptor binding.
The synthesis of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide typically involves multiple steps that can vary based on specific conditions and reagents used. Common methodologies include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yields and purity but are often proprietary or not extensively documented in public literature.
The compound’s InChI key and SMILES notation are essential for computational modeling and database searches:
InChI=1S/C16H20N4O3S/c1-3-12(2)18-15(21)19(4-8-22)14-17-10(20)9(5-6-11)13(14)16(18)23/h3-6,9,11,15,21H,7-8H2,1-2H3,(H,17,20)(H,19,22)
CC(C)C(=O)N(Cc1ncn(c1C(CO)=O)C(=O)NCC)C(C)=O
The compound may undergo various chemical reactions typical for imidazole derivatives and amides:
Technical details about reaction conditions (such as pH and temperature) are critical for understanding the stability and reactivity of this compound.
While specific biological activity data for this compound is limited, similar compounds often exhibit mechanisms such as:
Data from interaction studies would provide insights into the efficacy and safety profile of this compound.
The physical properties of 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide include:
Chemical properties include:
Relevant analyses such as melting point determination or spectroscopic characterization (NMR, IR) would further elucidate its properties.
Due to its structural features suggesting bioactivity, 2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide holds potential applications in:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: